Azacyclonol

Description

major descriptor (65-84); on-line search PIPERIDINES (65-84); Index Medicus search AZACYCLONOL (65-84); RN given refers to parent cpd

Properties

IUPAC Name |

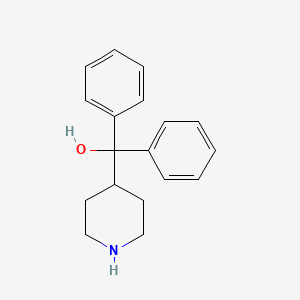

diphenyl(piperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMISODWVFHHWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1798-50-1 (hydrochloride) | |

| Record name | Azacyclonol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045280 | |

| Record name | Azacyclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14741441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115-46-8 | |

| Record name | Azacyclonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacyclonol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azacyclonol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACYCLONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azacyclonol in Psychosis Treatment: A Historical and Technical Review

Published: November 6, 2025

Abstract: This technical whitepaper provides an in-depth review of the historical context, pharmacological properties, and clinical use of Azacyclonol for the treatment of psychosis in the mid-20th century. Introduced in the 1950s, this compound (trade name Frenquel) was initially explored for its potential to manage hallucinations and other psychotic symptoms, particularly in patients with schizophrenia. However, its clinical efficacy proved to be inconsistent, leading to its eventual discontinuation. This document synthesizes available preclinical and clinical data, details experimental methodologies from key historical studies, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound, chemically known as α,α-diphenyl-4-piperidinemethanol, emerged in the 1950s, a transformative era for psychiatric medicine marked by the introduction of the first effective psychotropic medications. Unlike its contemporary, chlorpromazine, which would revolutionize psychiatric care, this compound's trajectory was short-lived. It was classified as an "ataractic," a term used at the time to describe agents that could calm or tranquilize without inducing heavy sedation.

Its development was largely spurred by the observation that it could attenuate the subjective psychedelic effects of lysergic acid diethylamide (LSD) and mescaline in humans. This led to the hypothesis that it might also counteract the "endogenous psychotogen" believed to be responsible for schizophrenic symptoms. Despite initial interest and several clinical investigations, this compound failed to demonstrate reliable or robust antipsychotic effects, leading to its withdrawal from widespread use.

Chemistry and Pharmacology

Chemical Synthesis and Properties

This compound is a positional isomer of the psychostimulant pipradrol but exhibits mild central nervous system (CNS) depressant effects rather than stimulant properties. It is also the major active metabolite of the second-generation antihistamine terfenadine, formed via metabolism by the cytochrome P450 enzyme CYP3A4.

The synthesis of this compound is achieved through a two-step process involving an organometallic addition followed by catalytic hydrogenation.

Mechanism of Action

The precise molecular mechanism of this compound's antipsychotic action was never fully elucidated and does not align with that of typical or atypical antipsychotics. It does not appear to have significant affinity for dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotic agents.

The following pharmacological effects have been documented:

-

CNS Depressant: this compound exhibits general CNS depressant properties.

-

Ganglionic Blockade: It reduces neurotransmission through sympathetic ganglia, which are clusters of nerve cells in the autonomic nervous system. This action is mediated by inhibiting the effects of acetylcholine at nicotinic receptors within the ganglia.

-

Antihistamine Activity: It is structurally related to antihistamines and is a metabolite of terfenadine. While its primary classification was not as an antihistamine, it possesses some H1 receptor inhibitory activity.

-

Antagonism of Hallucinogens: Its most notable property was the ability to block the psychotomimetic effects of agents like LSD and mescaline.

Preclinical Studies: Experimental Protocols and Data

Key preclinical investigations, such as those by Braun et al. (1956), were foundational in characterizing the pharmacological profile of this compound.

Experimental Protocols

-

Animal Models: Studies primarily utilized mice, rats, and cats.

-

Assessment of CNS Activity:

-

Locomotor Activity: Coordinated motor activity in mice was measured using activity cages.

-

Stimulant-Induced Hyperactivity: The ability of this compound to counteract hyperactivity induced by agents such as pipradrol, D-amphetamine, morphine, and cocaine was assessed.

-

Hypnosis Potentiation: The prolongation of sleeping time induced by hexobarbital was measured as an indicator of CNS depression.

-

-

Assessment of Autonomic Activity:

-

Ganglionic Transmission: The superior cervical ganglion of the cat was used to study the effects on ganglionic transmission. The nictitating membrane's contraction in response to electrical stimulation of pre- and post-ganglionic nerves was recorded.

-

Quantitative Preclinical Data

| Experiment | Animal Model | Dosage (this compound) | Outcome | Reference |

| Coordinated Locomotor Activity | Mice | 71, 142, and 213 mg/kg | >50% reduction in activity at all doses | |

| Antagonism of Hyperactivity | Mice | 142 mg/kg | Decreased hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine | |

| Hexobarbital Hypnosis | Mice | Not specified | Increased duration of sleeping time | |

| Ganglionic Transmission | Cat | Not specified | Reduced contractile response of the nictitating membrane to electrical stimulation |

Clinical Trials in Psychosis: Methodology and Efficacy

Several clinical trials were conducted in the mid-to-late 1950s to evaluate this compound's efficacy in psychotic disorders, primarily chronic schizophrenia.

Experimental Protocols

-

Patient Population: Trials typically involved chronically hospitalized patients with schizophrenia who were often described as "disturbed," "confused," or experiencing active hallucinations and delusions. Many had failed to respond to other treatments of the era, such as electroconvulsive therapy (ECT).

-

Study Design: Early studies were often observational. Later, more rigorous designs were employed, including double-blind, placebo-controlled trials.

-

Dosing Regimens: Oral administration was standard. Dosages varied significantly between studies, ranging from 20 mg to 300 mg per day, sometimes escalating to higher doses.

-

Assessment of Efficacy: Lacking modern standardized rating scales like the PANSS or BPRS, clinical improvement was judged by physicians based on behavioral observations. Key endpoints included reductions in hallucinations, delusions, confusion, agitation, and improvements in socialization and ward behavior. The assessment was qualitative and based on the clinical judgment of the investigators.

Pharmacological Profile of Azacyclonol as a CNS Depressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol, a diphenylmethanol derivative and a metabolite of the antihistamine terfenadine, exhibits central nervous system (CNS) depressant properties. Historically investigated for antipsychotic and ataractic (tranquilizing) effects, its clinical use was limited and eventually discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its CNS depressant activities. It consolidates available preclinical data, details relevant experimental methodologies, and explores its known and hypothesized mechanisms of action. Due to the age of the primary research, detailed quantitative data and a complete understanding of its molecular signaling pathways are limited.

Introduction

This compound (α,α-diphenyl-4-piperidinemethanol) is a tertiary alcohol that is structurally related to the psychostimulant pipradrol, yet it paradoxically displays mild CNS depressant effects.[1] It was introduced in the 1950s with the hope of treating hallucinations and other symptoms of psychosis. While it was found to antagonize the effects of hallucinogens like LSD and mescaline, its overall clinical efficacy in schizophrenia was poor, leading to its withdrawal from the market.[1] this compound is also a major active metabolite of terfenadine, a second-generation antihistamine, formed via oxidation by the cytochrome P450 enzyme CYP3A4.[1]

This document aims to provide a detailed summary of the pharmacological evidence supporting this compound's classification as a CNS depressant, targeting an audience of researchers and professionals in drug development.

Pharmacodynamics: CNS Depressant Effects

Preclinical studies, primarily conducted in rodent models, have demonstrated the CNS depressant effects of this compound. These effects are characterized by a reduction in spontaneous motor activity and potentiation of the effects of other CNS depressants.

In Vivo Studies

The primary evidence for this compound's CNS depressant activity comes from in vivo behavioral pharmacology studies.

Table 1: Summary of In Vivo CNS Depressant Effects of this compound

| Assay | Species | Dose(s) | Observed Effect | Reference |

| Coordinated Locomotor Activity | Mice | 71, 142, and 213 mg/kg | >50% reduction in activity | [2] |

| Antagonism of Stimulant-Induced Hyperactivity | Mice | 142 mg/kg | Decreased hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine | [2] |

| Potentiation of Hypnosis | Mice | Not specified | Increased duration of hexobarbital-induced sleeping time | [2] |

Mechanism of Action

The precise molecular mechanism underlying this compound's CNS depressant effects is not well-elucidated. While it is known to be a metabolite of the H1 receptor antagonist terfenadine, its own direct interaction with CNS receptors is not extensively characterized in publicly available literature.[2]

-

Histamine H1 Receptor: DrugBank lists the Histamine H1 receptor as a target for this compound, with an "inhibitor" action but an "unknown" pharmacological effect.[2] Antagonism of central H1 receptors is a well-known mechanism for sedation, a key feature of CNS depression.

-

Ganglionic Blockade: Some studies have suggested that this compound may act as a ganglion-blocking agent, which could contribute to its overall pharmacological profile, though the link to its central depressant effects is not definitively established.[3]

-

Other CNS Targets: There is a lack of robust data on this compound's binding affinity and functional activity at other major CNS targets, such as GABA-A, dopamine, or serotonin receptors, which are commonly associated with CNS depression.

Due to the lack of a clearly defined signaling pathway, a diagram illustrating a confirmed molecular mechanism of action cannot be provided. Instead, a conceptual diagram of potential interactions is presented below.

Caption: Hypothesized CNS interactions of this compound.

Pharmacokinetics

This compound is a product of the metabolism of terfenadine by the cytochrome P450 isoform CYP3A4.[2] Limited information is available regarding the full pharmacokinetic profile of this compound when administered directly.

Experimental Protocols

Spontaneous Locomotor Activity

This assay evaluates the effect of a compound on the general motor activity of an animal in a novel environment.

Workflow:

Caption: Workflow for assessing spontaneous locomotor activity.

Methodology:

-

Animals: Male Swiss-Webster mice are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Mice are brought to the testing room and allowed to acclimatize for at least 60 minutes before the experiment.

-

Dosing: Animals are randomly assigned to treatment groups and administered either vehicle or this compound at various doses (e.g., intraperitoneally or orally).

-

Testing: At a predetermined time post-dosing, each mouse is placed individually into an open-field arena equipped with infrared beams to automatically track movement.

-

Data Collection: Locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) is recorded for a set duration (e.g., 30-60 minutes).

-

Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Potentiation of Hexobarbital-Induced Sleeping Time

This assay assesses the ability of a compound to enhance the hypnotic effect of a barbiturate.

Workflow:

Caption: Workflow for the hexobarbital-induced sleeping time assay.

Methodology:

-

Animals and Housing: Similar to the locomotor activity assay.

-

Dosing: Animals are pre-treated with either vehicle or this compound.

-

Induction of Hypnosis: After a specified pre-treatment time, a hypnotic dose of hexobarbital sodium is administered to each animal (e.g., intraperitoneally).

-

Measurement of Sleep Parameters:

-

Onset of sleep: The time from hexobarbital administration to the loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded.

-

Duration of sleep: The time from the loss to the regaining of the righting reflex is measured as the sleeping time.

-

-

Data Analysis: The mean sleeping time of the this compound-treated groups is compared to the vehicle-treated control group using statistical tests such as the Student's t-test or ANOVA.

Summary and Future Directions

For future research, a comprehensive receptor profiling study would be invaluable to identify the primary molecular targets of this compound. Functional assays on identified targets would be necessary to elucidate whether it acts as an agonist, antagonist, or allosteric modulator. Such studies would not only provide a clearer understanding of this historical compound but could also offer insights into the structure-activity relationships of diphenylmethanol derivatives and their effects on the central nervous system.

References

Azacyclonol as a metabolite of terfenadine and its significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of azacyclonol, a primary metabolite of the second-generation antihistamine terfenadine. While terfenadine itself was withdrawn from the market due to risks of severe cardiotoxicity, understanding its metabolic pathways, particularly the formation of this compound and the pharmacologically active, non-cardiotoxic metabolite fexofenadine, remains crucial for drug development and safety assessment. This document details the enzymatic processes involved in this compound formation, presents key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the associated biochemical and experimental workflows. The primary focus is on the role of Cytochrome P450 3A4 (CYP3A4) in terfenadine metabolism and the significance of this compound in the context of the parent drug's safety profile.

Introduction

Terfenadine, a once-popular non-sedating antihistamine, undergoes extensive and rapid first-pass metabolism in the liver. This biotransformation is critical to its therapeutic action and its safety profile. The metabolism of terfenadine is primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several metabolites, including this compound.[1] this compound, also known as γ-pipradrol, is a central nervous system depressant and is considered an inactive metabolite in terms of antihistaminic effects.[2][3] The major active metabolite of terfenadine is fexofenadine (terfenadine carboxylate), which is responsible for the desired antihistaminic effects and lacks the cardiotoxicity associated with the parent compound.[4]

The clinical significance of terfenadine metabolism became tragically apparent with reports of QT interval prolongation and a life-threatening cardiac arrhythmia known as torsades de pointes in patients with elevated plasma concentrations of the parent drug.[4][5] These events were often linked to the co-administration of drugs that inhibit CYP3A4, the primary enzyme responsible for terfenadine's metabolism, or in individuals with liver dysfunction.[2] This guide delves into the specifics of this compound's formation and its place within the broader metabolic landscape of terfenadine, providing a comprehensive resource for researchers in pharmacology and drug development.

Terfenadine Metabolism and the Formation of this compound

The biotransformation of terfenadine is a multi-step process predominantly occurring in the liver and to some extent in the intestine, mediated almost exclusively by CYP3A4.[6][7] Terfenadine is metabolized via two main pathways: N-dealkylation and C-hydroxylation.[7]

-

N-dealkylation of terfenadine directly produces This compound .

-

C-hydroxylation of the tert-butyl group leads to the formation of terfenadine alcohol . This intermediate is then further oxidized to the active metabolite, fexofenadine (terfenadine acid) , or can also be N-dealkylated to form This compound .[6][8]

Both the initial metabolism of terfenadine and the subsequent conversion of terfenadine alcohol are catalyzed by CYP3A4.[6] In vitro studies with human liver microsomes have demonstrated that the formation of terfenadine alcohol occurs at a rate approximately three times higher than that of this compound from terfenadine.[6][8] Subsequently, the conversion of terfenadine alcohol to fexofenadine is significantly faster—almost nine times—than its conversion to this compound.[6] This results in a net ratio of fexofenadine to this compound of approximately 2:1.[6]

Quantitative Data on Terfenadine Metabolism and Enzyme Kinetics

The following tables summarize key quantitative data related to the metabolism of terfenadine and the enzymes involved.

Table 1: In Vitro Metabolism of Terfenadine in Human Liver Microsomes

| Parameter | Value | Reference |

| Primary Metabolites | This compound, Terfenadine Alcohol | [6] |

| Major Enzyme | CYP3A4 | [6] |

| Ratio of Terfenadine Alcohol to this compound Formation | 3:1 | [6][8] |

| Ratio of Fexofenadine to this compound Formation (from Terfenadine Alcohol) | ~9:1 | [6] |

| Net Ratio of Fexofenadine to this compound | 2:1 | [6] |

Table 2: Enzyme Kinetic Parameters for Terfenadine Metabolism

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/nmol P450) | Reference |

| Human Liver Microsomes | Terfenadine | Total Metabolites | 9.58 ± 2.79 | 801 ± 78.3 | [9] |

| Human Liver Microsomes | Terfenadine | Terfenadine Alcohol (M4) | 12.9 ± 3.74 | 643 ± 62.5 | [9] |

| Recombinant CYP3A4 | Terfenadine | Total Metabolites | 14.1 ± 1.13 | 1670 ± 170 | [9] |

| Recombinant CYP3A4 | Terfenadine | Terfenadine Alcohol (M4) | 30.0 ± 2.55 | 1050 ± 141 | [9] |

| Recombinant CYP3A4 | Terfenadine | Hydroxyterfenadine | 9 | 1257 | [10] |

| Recombinant CYP2D6 | Terfenadine | Hydroxyterfenadine | 13 | 206 | [10] |

Table 3: Inhibition of CYP-Mediated Metabolism

| Inhibitor | Enzyme | Substrate/Reaction | IC50 / Ki (µM) | Reference |

| Ketoconazole, Fluconazole, Itraconazole, Erythromycin, Clarithromycin, Troleandomycin | CYP3A4 | Terfenadine Metabolism (Human Liver) | IC50 = 4-10 | [11] |

| Terfenadine | CYP3A4 | Testosterone 6β-hydroxylation | IC50 = 23 | [12] |

| Terfenadine | CYP2D6 | Dextromethorphan O-demethylation | IC50 = 18 | [12] |

| Terfenadine | CYP2D6 | Bufuralol 1'-hydroxylase | Ki ≈ 3.6 | [10] |

Significance of this compound and Terfenadine Metabolism in Cardiotoxicity

The clinical relevance of terfenadine's metabolic pathway is intrinsically linked to its cardiotoxic potential. The parent drug, terfenadine, is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[13] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of torsades de pointes.[4]

In contrast, the major metabolites of terfenadine, including this compound and the active metabolite fexofenadine, are significantly less potent in blocking the hERG channel.[1][13] This disparity in activity is the cornerstone of the safety issue associated with terfenadine. Under normal circumstances, rapid first-pass metabolism keeps plasma concentrations of terfenadine very low. However, when CYP3A4 is inhibited by co-administered drugs (e.g., ketoconazole, erythromycin) or in cases of hepatic impairment, terfenadine levels can rise to a point where significant hERG channel blockade and cardiotoxicity occur.[11]

This compound's primary significance, therefore, is as a marker of one of the metabolic pathways of terfenadine. Its formation, alongside that of fexofenadine, is indicative of a functioning CYP3A4-mediated detoxification process that converts the cardiotoxic parent drug into non-cardiotoxic metabolites.

Quantitative Data on hERG Channel Inhibition

Table 4: Inhibition of hERG Potassium Channels

| Compound | IC50 | Reference |

| Terfenadine | 367 nM | [1] |

| Terfenadine Metabolites | 27- to 583-fold higher than terfenadine | [1] |

| Racemic Terfenadine | 0.88 µM | [3] |

| R-Terfenadine | 1.19 µM | [3] |

| S-Terfenadine | 1.16 µM | [3] |

| Fexofenadine (Acid Metabolite) | > 50 µM (only 5% inhibition at 50 µM) | [3] |

Experimental Protocols

This section outlines the general methodologies employed in the study of terfenadine metabolism and its effects on cardiac ion channels. These protocols are derived from published literature and provide a framework for experimental design.

In Vitro Metabolism of Terfenadine using Human Liver Microsomes

This protocol is designed to assess the formation of this compound and other metabolites from terfenadine in a system that mimics hepatic metabolism.

Materials:

-

Human liver microsomes (pooled)

-

Terfenadine stock solution (in an appropriate solvent, e.g., methanol or DMSO)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Terminating solution (e.g., ice-cold acetonitrile or methanol, potentially containing an internal standard for analytical quantification)

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of terfenadine and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, microsomes, and terfenadine solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal or greater volume of the cold terminating solution.

-

Sample Processing: Vortex the mixture to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS to quantify the formation of this compound and other metabolites.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Analytical column (e.g., C18 reverse-phase column)

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

-

Sample Preparation: Process the samples from the in vitro metabolism assay (or other biological samples) as described previously. The final supernatant is used for injection.

-

Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution with mobile phases A and B to achieve chromatographic separation of this compound from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode.

-

MRM Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound (the molecular ion, [M+H]⁺) and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. A similar MRM transition is used for the internal standard.

-

Quantification: Generate a standard curve by analyzing known concentrations of the this compound analytical standard. Quantify the amount of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Whole-Cell Patch-Clamp Analysis of Terfenadine's Effect on hERG Channels

This protocol is used to measure the effect of terfenadine on the electrical currents flowing through hERG channels expressed in a cell line.

Materials:

-

Cell line stably expressing hERG channels (e.g., HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

External (bath) solution containing physiological ion concentrations

-

Internal (pipette) solution containing physiological ion concentrations

-

Terfenadine stock solution

Procedure:

-

Cell Preparation: Plate the hERG-expressing cells onto glass coverslips for recording.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior (the whole-cell configuration).

-

Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to the cell to elicit hERG channel currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.

-

Drug Application: After recording a stable baseline current, perfuse the external solution containing a known concentration of terfenadine over the cell.

-

Data Recording: Continuously record the hERG currents during the application of terfenadine until a steady-state block is achieved.

-

Analysis: Measure the reduction in the hERG current amplitude (typically the tail current) in the presence of terfenadine compared to the baseline to determine the percentage of inhibition. Repeat with different concentrations to generate a dose-response curve and calculate the IC₅₀.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of terfenadine to this compound and fexofenadine.

Caption: Signaling pathway of terfenadine-induced cardiotoxicity.

Caption: Experimental workflow for in vitro metabolism of terfenadine.

Conclusion

This compound is a significant, albeit pharmacologically inactive in an antihistaminic sense, metabolite of terfenadine. Its formation via CYP3A4-mediated N-dealkylation represents a critical detoxification pathway that, along with the formation of the active metabolite fexofenadine, mitigates the inherent cardiotoxicity of the parent drug. The study of this compound and the broader metabolic profile of terfenadine has provided invaluable lessons in drug safety, particularly concerning the impact of drug-drug interactions on metabolic pathways and the potential for off-target effects of parent compounds. The methodologies outlined in this guide serve as a foundation for the continued investigation of drug metabolism and safety, emphasizing the importance of a thorough understanding of a drug's biotransformation in preclinical and clinical development.

References

- 1. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices. | CiNii Research [cir.nii.ac.jp]

- 10. payeshdarou.ir [payeshdarou.ir]

- 11. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural and Pharmacological Relationship between Azacyclonol and Pipradrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between the positional isomers Azacyclonol and Pipradrol. While sharing the same molecular formula (C₁₈H₂₁NO) and core diphenylmethanol and piperidine moieties, the seemingly minor difference in the substitution pattern on the piperidine ring leads to profoundly different pharmacological activities.[1] this compound acts as a central nervous system (CNS) depressant, whereas Pipradrol is a CNS stimulant.[1][2][3] This document will delve into their chemical structures, synthesis, comparative physicochemical and pharmacological properties, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of their structural relationship and associated signaling pathways.

Introduction

This compound (α,α-diphenyl-4-piperidinemethanol) and Pipradrol (α,α-diphenyl-2-piperidinemethanol) are fascinating examples of how subtle structural modifications in a molecule can drastically alter its biological effects. Their shared chemical backbone belies their opposing pharmacological profiles, making them a compelling case study for structure-activity relationship (SAR) analysis in drug development. This compound was historically explored for its potential in treating psychosis-induced hallucinations, while Pipradrol was used as a mild stimulant and antidepressant.[1][3] Understanding the molecular basis for these differences is crucial for the rational design of novel therapeutics targeting the central nervous system.

Structural Relationship

This compound and Pipradrol are positional isomers, with the sole structural difference being the point of attachment of the diphenylmethanol group to the piperidine ring. In this compound, this group is attached at the 4-position, while in Pipradrol, it is at the 2-position. This seemingly small change in substitution significantly impacts the three-dimensional conformation of the molecules, which in turn dictates their interaction with biological targets.

Physicochemical and Pharmacokinetic Properties

The difference in the substitution pattern on the piperidine ring influences the physicochemical and pharmacokinetic properties of this compound and Pipradrol.

| Property | This compound | Pipradrol | Reference |

| Molecular Formula | C₁₈H₂₁NO | C₁₈H₂₁NO | [1] |

| Molecular Weight | 267.37 g/mol | 267.37 g/mol | [4] |

| Pharmacological Class | CNS Depressant | CNS Stimulant | [1][2][3] |

| Absorption | Not Available | Rapidly absorbed | [3] |

| Distribution | Not Available | Distributed in the liver, kidney, and brain tissue | [3] |

| Metabolism | Metabolite of Terfenadine (catalyzed by CYP3A4) | Rapidly metabolized | [5][6] |

| Elimination | Renal elimination increases with CYP3A4 induction | 3.5% excreted in urine and 5% in stool | [3][5] |

| Half-life | Not Available | Not found in plasma approximately 4 hours post-administration | [6] |

Synthesis

The synthesis of both this compound and Pipradrol typically involves the reaction of a Grignard reagent with a piperidine-based precursor.

Synthesis of this compound

An efficient synthesis of this compound involves the following steps:

-

Esterification and N-protection of 4-Piperidinecarboxylic acid: 4-Piperidinecarboxylic acid is reacted with cathyl chloride in methanol to yield methyl N-ethoxycarbonyl-4-piperidinecarboxylate.

-

Grignard Reaction: The resulting ester is treated with phenylmagnesium bromide.

-

Hydrolysis: The product from the Grignard reaction is hydrolyzed to yield this compound.

This process has been reported to have a total yield of 68.8%.[1]

Synthesis of Pipradrol

The synthesis of Pipradrol can be achieved through the reaction of 2-benzoylpyridine with phenylmagnesium bromide, followed by reduction of the resulting intermediate.

Experimental Protocols

Synthesis of this compound from 4-Benzoyl Pyridine

This protocol outlines a method for the synthesis of this compound starting from 4-benzoyl pyridine.

Materials:

-

4-Benzoyl Pyridine

-

Phenylmagnesium Bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Sodium borohydride

-

Methanol

Procedure:

-

A solution of 4-benzoyl pyridine in anhydrous diethyl ether is added dropwise to a stirred solution of phenylmagnesium bromide in anhydrous diethyl ether at 0°C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude diphenyl(pyridin-4-yl)methanol.

-

The crude product is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Monoamine Reuptake Inhibition Assay

This protocol describes a general method for assessing the inhibition of monoamine transporters.

Materials:

-

HEK293 cells stably expressing human dopamine transporter (DAT) or norepinephrine transporter (NET)

-

[³H]-dopamine or [³H]-norepinephrine

-

Test compounds (Pipradrol)

-

Assay buffer (e.g., Krebs-Henseleit buffer)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

HEK293 cells expressing the transporter of interest are seeded in 96-well plates and grown to confluency.

-

The cells are washed with assay buffer.

-

The cells are pre-incubated with various concentrations of the test compound (Pipradrol) or vehicle for a specified time at 37°C.

-

[³H]-dopamine or [³H]-norepinephrine is added to each well to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

The cells are lysed, and the radioactivity is measured using a microplate scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.

Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of this compound and Pipradrol stem from their differential interactions with CNS targets.

Pipradrol: A Norepinephrine-Dopamine Reuptake Inhibitor

Pipradrol functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3][7] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of catecholaminergic neurotransmission is responsible for its stimulant effects. The rewarding effects of Pipradrol may also involve the activation of D1 dopamine receptors.[3][6]

This compound: A Central Nervous System Depressant

The precise mechanism of action for this compound's CNS depressant effects is not as well-defined as that of Pipradrol. It is known to be a metabolite of the antihistamine terfenadine.[1] While it is a positional isomer of the stimulant Pipradrol, this compound exhibits mild depressant effects.[1] It has been described as an "ataractic" agent, diminishing hallucinations in individuals with psychosis, though it is not a tranquilizer or antipsychotic in the traditional sense.[1] Some studies suggest it may act as a ganglion-blocking agent.[5] Further research is required to fully elucidate the specific receptors and signaling pathways responsible for its CNS depressant activity.

Quantitative Pharmacological Data

Directly comparative quantitative data on the receptor binding affinities of this compound and Pipradrol are scarce in the publicly available literature. However, based on their known mechanisms of action, it can be inferred that Pipradrol would exhibit significant affinity for DAT and NET, while this compound's binding profile is likely different and may involve receptors that mediate CNS depression.

| Compound | Target | Affinity (Kᵢ or IC₅₀) | Reference |

| Pipradrol | Dopamine Transporter (DAT) | Data not available | - |

| Norepinephrine Transporter (NET) | Data not available | - | |

| This compound | Various CNS receptors | Data not available | - |

Note: The lack of specific binding affinity data highlights a significant gap in the current understanding of these compounds and presents an opportunity for future research.

Conclusion

This compound and Pipradrol serve as a powerful illustration of the principle of structure-activity relationships in pharmacology. A minor alteration in the substitution pattern of the piperidine ring dramatically shifts the pharmacological profile from a CNS depressant to a CNS stimulant. While the mechanism of action of Pipradrol as a norepinephrine-dopamine reuptake inhibitor is relatively well-understood, the precise molecular targets and signaling pathways underlying this compound's effects remain to be fully elucidated. This technical guide has synthesized the available information on the structural, synthetic, and pharmacological aspects of these two isomers, providing a foundation for further research into their distinct properties and potential therapeutic applications. The clear need for quantitative binding affinity and detailed pharmacokinetic data for both compounds represents a critical area for future investigation by researchers and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pipradrol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pipradrol | C18H21NO | CID 10083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Azacyclonol's Bioactivity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azacyclonol (γ-pipradol) is a pharmacologically active molecule recognized primarily for its central nervous system (CNS) depressant and ganglion-blocking properties. It is also a principal metabolite of the first-generation antihistamine, terfenadine. A thorough in vitro characterization is essential to delineate its molecular mechanisms of action and to understand its broader pharmacological profile. This guide provides an in-depth overview of the experimental methodologies for characterizing this compound's bioactivity, summarizes the currently available quantitative data, and presents visual representations of its presumed signaling pathways and typical experimental workflows. While this compound has a known inhibitory effect on the hERG potassium channel and its ganglion-blocking activity suggests interaction with nicotinic acetylcholine receptors, a comprehensive public dataset on its binding affinities and functional modulation of a wide range of CNS targets is notably sparse.

Quantitative Bioactivity Profile

The in vitro quantitative data for this compound are limited. The following table summarizes the key reported values.

| Target/Enzyme | Assay Type | Species/System | Parameter | Value |

| hERG K+ Channel | Electrophysiology | Not specified | IC50 | 10 µM |

| CYP3A4 | In vitro metabolism | Human Liver Microsomes | Km | 0.82 µM |

| CYP3A4 | In vitro metabolism | Human Liver Microsomes | Vmax | 60 pmol/min/mg protein |

Note: Quantitative in vitro data such as binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at key neurotransmitter receptors, including nicotinic, muscarinic, GABA, dopamine, and serotonin receptors, are not well-documented in publicly available literature.

Primary Mechanisms of Action

Ganglion-Blocking Activity

This compound's classification as a ganglion-blocking agent indicates its ability to inhibit neurotransmission within the autonomic ganglia. This effect is characteristic of antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). By blocking these receptors on postganglionic neurons, this compound prevents the propagation of nerve impulses across the synapse, thereby modulating the output of both the sympathetic and parasympathetic nervous systems.

CNS Depressant Activity

The precise molecular mechanism underlying this compound's CNS depressant effects is not fully elucidated. In general, CNS depressants can exert their effects through various mechanisms, such as enhancing the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, inhibiting excitatory neurotransmission, or modulating various ion channels. Further in vitro studies are required to identify the specific molecular targets responsible for this compound's sedative properties.

Key Experimental Protocols

The following sections detail standardized in vitro assays crucial for characterizing the bioactivity of compounds like this compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Methodology:

-

Preparation of Reagents:

-

Prepare a membrane fraction from cells or tissues expressing the target receptor.

-

Select a suitable radioligand with high affinity and specificity for the receptor of interest (e.g., [³H]-epibatidine for nAChRs).

-

Prepare a range of concentrations of this compound.

-

-

Assay Procedure:

-

Incubate the receptor preparation with the radioligand and varying concentrations of this compound.

-

Include a control for non-specific binding using a high concentration of an unlabeled ligand.

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation to reflect the binding affinity.

-

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation

Objective: To measure the functional inhibition of ion channels (e.g., hERG or nAChRs) by this compound and determine its IC50.

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Recording:

-

Establish a whole-cell patch clamp configuration.

-

Apply a specific voltage protocol to elicit and measure the ionic current through the channel.

-

-

Compound Application:

-

Perfuse the cells with a control external solution to establish a stable baseline current.

-

Apply increasing concentrations of this compound and record the steady-state current inhibition at each concentration.

-

-

Data Analysis:

-

Measure the current amplitude at each concentration and normalize it to the baseline.

-

Construct a concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay for Functional Receptor Activity

Objective: To assess the functional antagonist activity of this compound at Gq-coupled GPCRs or ligand-gated ion channels that flux calcium.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the target receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist for the target receptor.

-

-

Detection:

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound on the agonist-induced calcium response.

-

Calculate the IC50 value from the concentration-response curve.

-

Visualizing Pathways and Workflows

Signaling Pathways

Caption: Presumed mechanism of this compound as a ganglion-blocking agent.

Caption: A hypothetical mechanism for the CNS depressant effect of this compound.

Experimental Workflow

Caption: A typical workflow for the in vitro characterization of a CNS-active compound.

Initial Screening of Azacyclonol in Novel Therapeutic Areas: A Technical Guide

Abstract: Azacyclonol, a diphenylmethanolpiperidine derivative and a metabolite of the antihistamine terfenadine, was historically utilized as a central nervous system depressant and an ataractic agent to mitigate hallucinations in psychotic states.[1] Despite its eventual discontinuation due to inconsistent clinical efficacy, its known pharmacological profile presents an opportunity for re-evaluation in novel therapeutic contexts.[1] This technical guide provides a framework for the initial screening of this compound in new therapeutic areas by consolidating its known pharmacology, presenting key preclinical data, and offering detailed experimental protocols for its characterization. The primary mechanisms of action identified are ganglionic blockade via nicotinic acetylcholine receptor antagonism and histamine H1 receptor inhibition.[2] This document serves as a resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this historical compound.

Introduction

This compound (γ-pipradrol) is a central nervous system (CNS) depressant that, despite being a positional isomer of the psychostimulant pipradrol, exhibits mild depressant effects.[1] Historically, it was introduced in the mid-1950s for the treatment of schizophrenia, primarily due to its observed ability to counteract the subjective effects of hallucinogens like LSD and mescaline.[1] However, its clinical use was short-lived due to variable and often poor outcomes.[1]

This compound is also a major active metabolite of the second-generation antihistamine terfenadine, formed through metabolism by the cytochrome P450 enzyme CYP3A4.[1] This metabolic relationship underscores its interaction with the histamine H1 receptor, a target it shares with its parent compound. Furthermore, its classification as a ganglion-blocking agent points to a mechanism involving the nicotinic acetylcholine receptors in the autonomic nervous system.

This guide will explore these established mechanisms as a foundation for proposing and evaluating this compound in new therapeutic domains. We will provide available quantitative data, detailed experimental protocols for reproducing and expanding upon historical findings, and visualizations of key pathways and workflows to facilitate a modern reassessment of this molecule.

Known Pharmacological Profile

This compound's primary pharmacological activities are centered on its CNS depressant and ganglion-blocking effects. These actions are attributed to its interaction with at least two distinct receptor systems.

Ganglionic Blockade - Nicotinic Acetylcholine Receptor Antagonism

Caption: Ganglionic blockade by this compound at the nicotinic receptor.

Histamine H1 Receptor Inhibition

As a metabolite of terfenadine, a known antihistamine, this compound is also an inhibitor of the histamine H1 receptor.[2] This action likely contributes to its sedative and CNS depressant effects. While quantitative binding affinity data is not specified in the available literature, its structural parentage and classification strongly support this mechanism. Inhibition of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation and has been explored for the management of sleep disorders and anxiety.

Quantitative Preclinical Data

The available quantitative data for this compound is sparse, reflecting its historical development period. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Pharmacological Effects

| Parameter | Species | Dose | Effect | Reference |

| Coordinated Locomotor Activity | Mouse | 71, 142, 213 mg/kg | >50% reduction in activity | --INVALID-LINK-- |

| Antagonism of Stimulant-Induced Hyperactivity (Pipradrol, D-amphetamine, Morphine, Cocaine) | Mouse | 142 mg/kg | Decrease in hyperactivity | --INVALID-LINK-- |

| Hexobarbital Hypnosis | Mouse | Not specified | Prolongation of sleeping time | --INVALID-LINK-- |

Table 2: In Vitro Metabolism Kinetics

| Parameter | Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

| Formation of this compound | Human Liver Microsomes | Terfenadine | 0.82 | 60 | --INVALID-LINK-- |

Proposed Therapeutic Areas for Screening

Based on its established pharmacology, several therapeutic areas warrant initial screening for this compound's potential efficacy.

-

Anxiety Disorders: Its CNS depressant and sedative properties, likely mediated by H1 receptor antagonism, suggest a potential role in anxiolytic therapy. Screening in preclinical models of anxiety (e.g., elevated plus maze, light-dark box) would be a logical first step.

-

Sleep Disorders: The documented prolongation of hexobarbital-induced sleep time in mice provides a direct rationale for investigating this compound as a hypnotic agent. Polysomnography studies in animal models would be required to characterize its effects on sleep architecture.

-

Substance Use Disorders: this compound's ability to antagonize the locomotor-stimulating effects of drugs of abuse like cocaine and amphetamine suggests a potential to modulate reward and addiction pathways. Its historical use in attenuating LSD-induced psychosis further supports investigation into its effects on the mesolimbic dopamine system. Initial screening could involve conditioned place preference and drug self-administration paradigms.

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key preclinical assays are provided below. These are generalized protocols based on standard laboratory procedures and should be adapted and optimized for specific experimental questions.

Protocol: In Vitro Metabolism of Terfenadine to this compound

Objective: To determine the kinetic parameters of this compound formation from its parent compound, terfenadine, using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Terfenadine

-

This compound analytical standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM on ice. Prepare stock solutions of terfenadine in a suitable solvent (e.g., DMSO, methanol).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

Potassium phosphate buffer

-

Human liver microsomes (final concentration 0.2-0.5 mg/mL)

-

Terfenadine (at various concentrations, e.g., 0.1 to 50 µM, to determine Kₘ)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes) ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of this compound formation against the substrate (terfenadine) concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Prepare Reagents\n(HLM, Terfenadine, Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Create Incubation Mixture\n(Buffer + HLM + Terfenadine)", fillcolor="#FFFFFF", fontcolor="#202124"]; preincubate [label="Pre-incubate at 37°C\n(5 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="Initiate Reaction\n(Add NADPH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\n(15-60 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; terminate [label="Terminate Reaction\n(Add Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Centrifuge & Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Calculate Kinetic Parameters\n(Km, Vmax)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare; prepare -> mix; mix -> preincubate; preincubate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> process; process -> analyze; analyze -> data; data -> end_node; }

Caption: Experimental workflow for in vitro metabolism of this compound.

Protocol: Mouse Spontaneous Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice, as an indicator of its CNS depressant or stimulant properties.

Materials:

-

Adult male mice (e.g., C57BL/6 strain)

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Locomotor activity chambers equipped with infrared beams

-

Animal scale

Procedure:

-

Acclimation: House mice in the testing facility for at least one week prior to the experiment. On the day of testing, move mice to the testing room and allow them to acclimate for at least 60 minutes.

-

Habituation: On the day before the test day, handle each mouse and give a vehicle injection (e.g., intraperitoneal, IP). Place each mouse individually into a locomotor activity chamber for 30-60 minutes to habituate them to the environment and procedures.

-

Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg).

-

Administration: On the test day, weigh each mouse and administer the predetermined dose of this compound or vehicle via the chosen route (e.g., IP injection).

-

Data Collection: Immediately after injection, place the mouse into the center of the locomotor activity chamber. Record activity data (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) continuously for 60-120 minutes, binned in 5- or 10-minute intervals.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the this compound-treated groups to the vehicle control group. Analyze the time-course data to determine the onset and duration of the drug's effect.

Conclusion

This compound is a compound with a well-defined, albeit historically documented, profile as a CNS depressant and ganglionic blocker. Its known interactions with nicotinic and histamine H1 receptors provide a solid mechanistic basis for its observed effects. While its initial application in psychiatry was met with limited success, the evolution of drug discovery and a more nuanced understanding of neuropsychiatric disorders suggest that a re-evaluation of this compound is warranted. The proposed screening in the areas of anxiety, sleep, and substance use disorders, guided by the detailed protocols provided herein, offers a clear path forward for exploring the potential of this historical molecule in modern therapeutic contexts. Further investigation to quantify its binding affinities and to explore its effects on central dopaminergic and serotonergic systems will be critical in fully elucidating its therapeutic potential.

References

Azacyclonol's Effect on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is a compound with a historical context in the study of psychosis.[3] Despite being a positional isomer of the psychostimulant pipradrol, this compound exhibits mild depressant effects.[3] Its investigation was prompted by observations of its ability to attenuate the subjective effects of hallucinogens like LSD and mescaline.[3] Although it was introduced for the treatment of schizophrenia in the mid-1950s, its clinical effectiveness was inconsistent, leading to its eventual discontinuation.[3]

Pharmacologically, this compound is characterized as a CNS depressant and a ganglion-blocking agent.[2] Its ability to antagonize the hyperactivity induced by psychostimulants such as d-amphetamine and cocaine points towards an interaction with central monoaminergic systems.[2] Furthermore, its structural relationship to antihistamines and its classification as a 5-HT receptor-related chemical suggest a complex pharmacology involving multiple neurotransmitter pathways.[4] This guide aims to consolidate the available knowledge on this compound's interaction with key neurotransmitter systems to inform future research and drug development efforts.

Effects on Neurotransmitter Systems

The primary challenge in delineating the precise mechanism of action of this compound is the scarcity of modern, quantitative pharmacological data. Much of the research was conducted several decades ago, and detailed receptor binding profiles with Ki or IC50 values for a wide array of neurotransmitter receptors and transporters are not publicly available. The information presented here is a synthesis of qualitative descriptions of its effects from the available literature.

Dopaminergic System

This compound's most pronounced behavioral effect is its antagonism of psychostimulant-induced hyperactivity.[2] Since stimulants like amphetamine and cocaine primarily increase dopaminergic neurotransmission in the mesolimbic pathway, it is reasonable to hypothesize that this compound interacts with the dopamine system. This interaction could occur at several levels, including dopamine receptors (e.g., D2-like receptors) or the dopamine transporter (DAT). However, direct evidence of binding to these targets is lacking. The antagonism of stimulant-induced locomotion suggests a potential role as a dopamine receptor antagonist or a modulator of dopamine release.

Serotonergic System

This compound has been associated with the 5-HT receptor signaling pathway.[4] The attenuation of the effects of serotonergic hallucinogens like LSD further supports an interaction with the serotonin system, possibly at 5-HT2A receptors, which are the primary target of these drugs. However, the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and its affinity for various 5-HT receptor subtypes remain to be elucidated.

Noradrenergic System

As a ganglion-blocking agent, this compound is known to reduce transmission through sympathetic ganglia.[2] This action implies an effect on nicotinic acetylcholine receptors in the autonomic nervous system. Peripherally, this would lead to a reduction in norepinephrine release from postganglionic sympathetic neurons. Centrally, an interaction with the noradrenergic system could also contribute to its CNS depressant effects and its ability to antagonize the effects of psychostimulants, which also impact norepinephrine levels.

GABAergic System

The CNS depressant effects of this compound, such as sedation and potentiation of hexobarbital-induced sleeping time, are suggestive of an interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[2] This could involve direct or indirect enhancement of GABA-A receptor function, leading to increased chloride influx and neuronal hyperpolarization. However, direct evidence for this compound binding to or modulating GABA-A receptors is not available.

Quantitative Data Summary

As previously stated, specific binding affinity data (Ki or IC50 values) for this compound at various neurotransmitter receptors and transporters are not well-documented in the accessible scientific literature. The following table summarizes the known quantitative and qualitative pharmacological effects.

| Target/System | Effect | Species/Model | Quantitative Data | Citation |

| Overall CNS | Depressant | Mice, Rats | Reduces coordinated locomotor activity by >50% at 71, 142, and 213 mg/kg | [2] |

| Potentiation of Hypnosis | Mice | Increases duration of hexobarbital-induced sleeping time | [2] | |

| Psychostimulant-Induced Hyperactivity | Antagonism | Mice | Decreases hyperactivity induced by pipradrol, d-amphetamine, morphine, and cocaine at 142 mg/kg | [2] |

| Autonomic Nervous System | Ganglionic Blockade | Cat | Depresses transmission through the superior cervical ganglion | [4] |

| Sympathetic Ganglia | Feline | Decreases electrically stimulated contractile responses in the nictitating membrane | [2] | |

| Metabolism | CYP3A4-mediated | Human Liver Microsomes | Apparent Km = 0.82 μM, Vmax = 60 pmol/min/mg protein | [4] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments that would be essential for a thorough characterization of this compound's effects on neurotransmitter systems.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors and transporters.

Methodology:

-

Membrane Preparation:

-

Transfect cell lines (e.g., HEK293, CHO) to express the human recombinant receptor or transporter of interest (e.g., dopamine D2, serotonin 5-HT2A, GABA-A subtypes, NET, DAT, SERT).

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled this compound.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

-

Neurochemical Analysis:

-

Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline levels.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of any changes induced by this compound.

-

Electrophysiological Recordings

Objective: To assess the effects of this compound on the electrical activity of neurons in specific brain circuits.

Methodology:

-

In Vitro Slice Electrophysiology:

-

Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest from an animal.

-

Maintain the slices in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.

-

Perform whole-cell patch-clamp or extracellular field potential recordings from individual neurons or neuronal populations.

-

After obtaining a stable baseline recording of neuronal activity (e.g., firing rate, synaptic potentials), bath-apply this compound at known concentrations.

-

Record the changes in neuronal firing patterns, membrane potential, and synaptic transmission.

-

-

In Vivo Electrophysiology:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a recording electrode into the target brain region.

-

Record the spontaneous firing activity of single neurons or local field potentials.

-

Administer this compound systemically (e.g., i.p. or i.v.) and record the subsequent changes in neuronal activity.

-

-

Data Analysis:

-